Lipophilicity (LogP) Head-to-Head: Chloro vs. Hydroxy at the 2-Position
The target compound (2-chloro) exhibits a computed LogP of 1.40–2.03, representing a >2 log-unit increase over the 2-hydroxy analog (LogP = −0.67) [1]. This difference translates to an approximately 100-fold higher theoretical octanol-water partition coefficient, meaning the chloro compound partitions preferentially into lipid membranes whereas the hydroxy analog resides predominantly in the aqueous phase—a decisive factor for cell permeability in intact-cell assays or in vivo models .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.4019 (Leyan) / 2.0347326 (ChemBase) |
| Comparator Or Baseline | Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate (CAS 328270-26-4): LogP = −0.6693 (Leyan) |
| Quantified Difference | ΔLogP ≈ +2.07 to +2.70 log units; ~100–500× higher partition coefficient |
| Conditions | Computed values from chemical supplier datasheets (Leyan, ChemBase) using JChem/ACD/Labs prediction algorithms at pH 7.4 |
Why This Matters
Procurement decisions for cell-based screening or in vivo studies must account for this LogP differential, as the hydroxy analog will not replicate the target compound's membrane partitioning behavior.
- [1] ChemBase, CBID 96218. ethyl 2-chloro-2-(2-chloroacetamido)-3,3,3-trifluoropropanoate: LogP = 2.0347326. View Source
